Nerolidyl propionate

描述

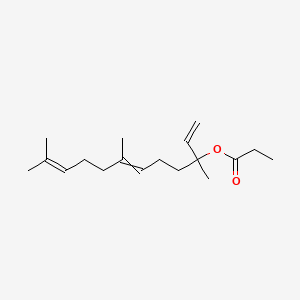

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7149-34-0 |

|---|---|

分子式 |

C18H30O2 |

分子量 |

278.4 g/mol |

IUPAC 名称 |

3,7,11-trimethyldodeca-1,6,10-trien-3-yl propanoate |

InChI |

InChI=1S/C18H30O2/c1-7-17(19)20-18(6,8-2)14-10-13-16(5)12-9-11-15(3)4/h8,11,13H,2,7,9-10,12,14H2,1,3-6H3 |

InChI 键 |

NPSBIIPKEQTFPA-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |

规范 SMILES |

CCC(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |

其他CAS编号 |

7149-34-0 |

产品来源 |

United States |

Phytochemical Occurrence and Biosynthetic Pathways of Nerolidyl Propionate

Identification and Distribution in Plant Essential Oils

Nerolidyl propionate (B1217596) has been identified as a constituent in the essential oils of several taxonomically diverse plants. The concentration of this compound can vary significantly, influenced by factors such as the plant species, geographical location, and the specific part of the plant being analyzed.

Hyptis brevipes Poit., a plant belonging to the Lamiaceae family, is known for its aromatic properties. Analysis of the essential oil hydrodistilled from the inflorescence of H. brevipes has identified nerolidyl propionate as a minor component. In a study conducted in Bangladesh, the concentration of this compound in the inflorescence oil was determined to be 0.69%. pnas.orgnih.gov This finding highlights the chemical diversity within the Hyptis genus, where essential oil compositions can differ significantly even between plant parts. pnas.org

The essential oil derived from the oleo-gum resin of Boswellia neglecta S. Moore, a member of the Burseraceae family, contains a substantial amount of this compound. Multiple analyses of resin collected from Ethiopia have consistently reported this compound as a major constituent, with a relative abundance of approximately 27%. frontiersin.orgnih.gov This makes B. neglecta one of the most significant known natural sources of this particular ester. The high concentration in the resin's essential oil suggests a specific and efficient biosynthetic mechanism for its production within this species. nih.gov

The concentration of this compound varies dramatically between known botanical sources. While it is a major component in Boswellia neglecta, it is found in much smaller quantities in Hyptis brevipes. This variation underscores the specialized metabolic pathways that have evolved in different plant lineages.

Table 1: Comparative Content of this compound in Select Essential Oils

| Botanical Source | Plant Family | Plant Part Analyzed | Percentage of this compound (%) |

| Hyptis brevipes | Lamiaceae | Inflorescence | 0.69 pnas.orgnih.gov |

| Boswellia neglecta | Burseraceae | Oleo-gum Resin | 27.0 frontiersin.orgnih.gov |

Precursor Biosynthesis and Esterification Mechanisms

The formation of this compound in plants involves two key stages: the synthesis of its alcohol precursor, nerolidol (B1678203), and the subsequent esterification with a propionate group. These processes are governed by specific enzymatic machinery within the plant's metabolic network.

Nerolidol is a sesquiterpene alcohol, meaning it is a 15-carbon (C15) compound derived from three isoprene (B109036) units. nih.gov Its biosynthesis begins with the universal precursors for all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway in the plant cell's cytosol.

The synthesis proceeds as follows:

One molecule of DMAPP and one molecule of IPP are condensed by geranyl pyrophosphate (GPP) synthase to form the C10 intermediate, geranyl pyrophosphate.

GPP is then combined with another molecule of IPP by the enzyme farnesyl pyrophosphate (FPP) synthase. This reaction yields the C15 intermediate, farnesyl pyrophosphate (FPP). tandfonline.com

FPP serves as the direct precursor for a wide array of sesquiterpenoids. The synthesis of nerolidol from FPP is catalyzed by a specific class of enzymes known as terpene synthases (TPS). A nerolidol synthase (NES) enzyme facilitates the conversion of FPP into nerolidol. nih.gov This reaction establishes the alcohol group that will later be esterified.

Nerolidol itself is a biologically significant molecule, acting as an intermediate in the production of other volatile compounds that can protect plants from herbivores. nih.gov

The final step in the formation of this compound is the esterification of the nerolidol alcohol.

Enzymatic Propionate Esterification: In plants, the biosynthesis of volatile esters is predominantly an enzymatic process catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). frontiersin.org These enzymes facilitate the transfer of an acyl group from an activated coenzyme A (CoA) thioester to an alcohol substrate. frontiersin.orgbiorxiv.org

The likely pathway for this compound formation is:

Activation of Propionate: Propionic acid is activated to its high-energy thioester form, propionyl-CoA. The biosynthesis of propionyl-CoA in plants can occur through several metabolic routes, including the catabolism of odd-chain fatty acids and certain amino acids like methionine, valine, isoleucine, and threonine. frontiersin.orgwikipedia.org

Ester Formation: An alcohol acyltransferase (AAT) enzyme then catalyzes the condensation reaction between the nerolidol synthesized in the previous step and propionyl-CoA. This reaction forms this compound and releases coenzyme A. frontiersin.org

While this AAT-mediated mechanism is the established pathway for the formation of a wide variety of plant esters, the specific AAT enzyme responsible for the synthesis of this compound in species like Boswellia neglecta or Hyptis brevipes has not yet been isolated and characterized. The high efficiency of this reaction in B. neglecta suggests the presence of a highly specific and active AAT.

Non-Enzymatic Pathways: There is no significant evidence to suggest that non-enzymatic esterification of nerolidol with propionate occurs to any appreciable extent in vivo. The formation of esters within the cellular environment is a controlled process that relies on the catalytic activity of enzymes like AATs to proceed at biologically relevant rates.

Genetic and Environmental Regulation of Biosynthetic Processes

The biosynthesis of this compound, like other plant secondary metabolites, is a complex process governed by an interplay of genetic and environmental factors. These factors influence the expression of biosynthetic genes and the availability of precursors, ultimately determining the quantity and timing of the compound's production in the plant.

Genetic Regulation

The production of this compound is contingent on the genetically controlled expression of enzymes in its biosynthetic pathway. The synthesis of its sesquiterpenoid alcohol precursor, nerolidol, is a critical regulatory point. This process is catalyzed by terpene synthases (TPSs), a large family of enzymes responsible for the vast diversity of terpenoid structures in nature.

A specific gene, AcNES1, has been identified in kiwifruit (Actinidia chinensis) that encodes for a (S)-(E)-nerolidol synthase. nih.gov Research has shown that the peak expression of the AcNES1 gene directly correlates with the highest accumulation of (E)-nerolidol in kiwifruit flowers, establishing its role in the biosynthesis of this key precursor. nih.gov The enzyme is localized in the cytoplasm, where it utilizes farnesyl diphosphate (B83284) (FDP), a product of the mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, to produce (E)-nerolidol. nih.gov The availability of the FDP substrate itself can be a limiting factor, as other enzymes may compete for the same precursor pool. For instance, high levels of (E,E)-farnesol synthesis can reduce the FDP available for nerolidol production. nih.gov

The final step in this compound biosynthesis is the esterification of nerolidol with a propionate group, a reaction likely catalyzed by an acyltransferase. While the specific gene encoding an acyltransferase for this compound formation has not been explicitly identified in the literature, the expression of such an enzyme would be under tight genetic control. The regulation of these biosynthetic genes is often controlled by transcription factors (TFs), which can activate or repress gene expression in response to developmental cues and environmental stimuli, thereby controlling the entire metabolic pathway. researchgate.net

Environmental Regulation

Environmental conditions play a significant role in modulating the biosynthesis of plant secondary metabolites, including terpenoids like this compound. juniperpublishers.com Abiotic and biotic stresses are major external factors that can trigger changes in the plant's metabolic profile as part of its defense or adaptation strategy. juniperpublishers.comnih.gov

Abiotic Factors:

Temperature and Light: These are critical factors that can influence plant growth and metabolism. In many plants, high temperature, strong light, and drought conditions have been shown to increase the accumulation of terpenoids and other secondary metabolites. nih.gov For example, low temperatures can induce the production of glucosinolates in Brassica oleracea as a protective mechanism. nih.gov Such environmental cues can influence the expression of key biosynthetic enzymes and the flow of primary metabolites into secondary metabolic pathways. juniperpublishers.com

Water Availability: Water stress, such as drought, is a well-documented trigger for the increased production of secondary metabolites in a variety of plant species. juniperpublishers.com For instance, drought and salinity stress can lead to a higher content of alkaloids in Catharanthus roseus. nih.gov This response is believed to enhance the plant's resilience to the stressful conditions.

Soil Conditions: The composition of the soil and nutrient availability can also affect secondary metabolism. The carbon-to-nitrogen ratio, for instance, can influence the production of certain compounds. nih.gov

Biotic Factors:

Herbivory and Pathogen Attack: Plants produce a wide array of secondary metabolites as a defense against herbivores and pathogens. juniperpublishers.com The production of nerolidol, a precursor to this compound, has been linked to plant-insect interactions, where it can act as a pheromone or an insect attractant. nih.gov Damage from herbivores can induce the expression of genes involved in terpenoid biosynthesis, leading to an increase in the production of these volatile compounds.

The overarching mechanism of environmental regulation involves complex signaling pathways within the plant that translate external stimuli into changes in gene expression. These changes affect the activity of key enzymes in pathways like the MVA and MEP pathways, which produce the universal terpenoid precursors, and the specific terpene synthases and acyltransferases that lead to the final product. researchgate.netfrontiersin.org

Data Tables

Table 1: Phytochemical Occurrence of this compound and its Precursor Nerolidol

| Compound | Plant Species | Plant Part | Reference |

| This compound | Pyrus communis (Pear) | Not Specified | neist.res.in |

| Nerolidol | Aristolochia triangularis | Not Specified | nih.gov |

| Rhododendron dauricum | Not Specified | nih.gov | |

| Actinidia chinensis (Kiwifruit) | Flower | nih.gov | |

| Salvia sclarea (Clary sage) | Oil | thegoodscentscompany.com | |

| Helichrysum italicum | Oil | thegoodscentscompany.com | |

| Cinnamomum camphora (Ho leaf) | Oil | thegoodscentscompany.com | |

| Lavandula angustifolia (Lavender) | Oil | thegoodscentscompany.com | |

| Momordica charantia (Bitter gourd) | Not Specified | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Nerolidyl Propionate

Chemical Synthesis Approaches for Nerolidyl Propionate (B1217596)

The primary method for synthesizing nerolidyl propionate is through the esterification of nerolidol (B1678203) with a propionylating agent. This can be achieved through several chemical strategies, with the most common being direct esterification and reaction with acid anhydrides or chlorides.

Fischer-Speier esterification is a classic and straightforward method for producing this compound. kanglab.net This acid-catalyzed reaction involves heating nerolidol with propionic acid. To drive the reversible reaction towards the product, an excess of one reactant is typically used, or water is removed as it is formed. kanglab.net Common acid catalysts for this type of reaction include sulfuric acid and hydrochloric acid. unesp.br

A general reaction for the Fischer-Speier esterification of nerolidol is as follows:

Nerolidol + Propionic Acid ⇌ this compound + Water

Optimization of this reaction can involve varying the molar ratio of reactants, the concentration of the catalyst, and the reaction temperature. For instance, in the esterification of propionic acid with isopropyl alcohol, parameters such as catalyst loading and the molar ratio of reactants were found to significantly affect the conversion rate. google.com A study on the esterification of various carboxylic acids, including propionic acid, with different alcohols highlighted that the reaction rate can be enhanced by the choice of a suitable acid catalyst. unesp.br

Another effective method involves the use of propionic anhydride (B1165640) instead of propionic acid. This reaction is generally faster and not reversible, often proceeding under milder conditions. The reaction of a terpene alcohol with an acid anhydride in the presence of a high-boiling amine has been shown to produce high-quality terpene esters. dss.go.th The amine acts as a catalyst and scavenges the acetic acid byproduct.

A patent for preparing stereospecific nerolidol esters mentions the use of aliphatic acids, such as propionic acid, as catalysts when reacting nerolidol with an orthoacetic acid ester. researchgate.net This suggests an alternative route for the synthesis of this compound. The reaction temperature for such processes is typically maintained between 50°C and 200°C. researchgate.net

Table 1: Parameters for Esterification of Alcohols with Propionic Acid/Anhydride

| Parameter | Condition/Reagent | Purpose |

| Reactants | Nerolidol and Propionic Acid | Formation of this compound |

| Nerolidol and Propionic Anhydride | Alternative, often faster, reaction | |

| Catalyst | Sulfuric Acid, Hydrochloric Acid | Proton donor for Fischer esterification unesp.br |

| High-boiling amine | Catalyst and scavenger for anhydride reactions dss.go.th | |

| Reaction Conditions | Excess of one reactant | Shift equilibrium towards product formation kanglab.net |

| Removal of water | Shift equilibrium towards product formation kanglab.net | |

| Temperature: 50-200°C | Control reaction rate researchgate.net |

Nerolidol exists as a mixture of stereoisomers due to its chiral center at the C3 position and the double bond at the C6 position, resulting in (3S,6E), (3R,6E), (3S,6Z), and (3R,6Z) forms. epa.gov The stereochemistry of the resulting this compound is directly dependent on the stereochemistry of the starting nerolidol.

The synthesis of stereospecific this compound, therefore, requires the use of stereoisomerically pure nerolidol. A patented process describes the separation of a mixture of Δ⁶-cis-nerolidol and Δ⁶-trans-nerolidol by rectification in a column with a specific number of theoretical plates and under reduced pressure. researchgate.net This allows for the isolation of the individual cis- and trans-isomers of nerolidol, which can then be used to synthesize the corresponding stereoisomers of this compound.

Furthermore, methods for the asymmetric synthesis of nerolidol-type sesquiterpenoids have been developed, which could potentially be adapted to produce enantiomerically pure nerolidol for subsequent esterification. jst.go.jpnih.gov These methods often involve complex multi-step syntheses starting from achiral precursors and employing chiral catalysts or reagents to induce stereoselectivity.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of terpene esters. epa.govmdpi.com Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.net

The lipase-catalyzed synthesis of this compound can be achieved through either direct esterification of nerolidol with propionic acid or transesterification with a propionate ester, such as vinyl propionate or ethyl propionate. Transesterification using vinyl esters is often preferred as the reaction is irreversible due to the tautomerization of the leaving vinyl alcohol to acetaldehyde.

Several studies have demonstrated the successful lipase-catalyzed synthesis of other terpene esters. For example, geranyl and citronellyl alkanoates have been synthesized with high yields (80-100%) using immobilized lipases from Thermomyces lanuginosus (Lipozyme TL IM®) and Candida antarctica (Novozym 435®). mdpi.com Similarly, Carica papaya lipase (B570770) has been used to synthesize terpene esters, with vinyl octanoate (B1194180) being an effective acyl donor. epa.gov The lipase from Pseudomonas fluorescens has also been shown to be efficient in the synthesis of geranyl acetate (B1210297) via transesterification with vinyl acetate. nih.gov

Table 2: Lipases Used in the Synthesis of Terpene Esters

| Lipase Source | Acyl Donor | Terpene Alcohol | Reference |

| Thermomyces lanuginosus | Oleic, Lauric, Stearic Acids | Geraniol, Citronellol | mdpi.com |

| Candida antarctica | Oleic, Stearic Acids | Geraniol, Citronellol | mdpi.com |

| Carica papaya | Vinyl Octanoate | Not specified | epa.gov |

| Pseudomonas fluorescens | Vinyl Acetate | Geraniol | nih.gov |

| Rhizomucor miehei | Coconut Oil Fatty Acids | Geraniol, Citronellol | researchgate.net |

The optimization of chemoenzymatic synthesis involves screening different lipases, selecting an appropriate acyl donor, and adjusting reaction parameters such as temperature, solvent, and substrate molar ratio. For instance, in the synthesis of citronellyl propionate, transesterification resulted in a shorter reaction time compared to direct esterification. epa.gov

Preparation of Structurally Related Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally related analogs of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure of this compound affect its biological activity. mdpi.commdpi.com Analogs can be prepared by modifying either the nerolidol backbone or the propionate moiety.

To explore the impact of the ester group, a series of nerolidol esters can be synthesized using different carboxylic acids or their derivatives. For example, reacting nerolidol with various acyl chlorides or anhydrides (e.g., acetyl chloride, butyryl chloride) would yield a range of nerolidyl esters with varying chain lengths. This approach has been used in SAR studies of other terpenoid esters to investigate the effect of the ester chain length on biological activity. mdpi.com

Modification of the nerolidol core can be more complex. It could involve reactions such as hydrogenation of the double bonds to produce saturated analogs or epoxidation followed by ring-opening to introduce new functional groups. The synthesis of derivatives of other terpenes, such as coumarins, has been reported where alkylation, acetylation, and nitration were performed to create a library of compounds for antifungal SAR studies. nih.gov Similarly, in the SAR study of the estrogenic sesquiterpene ester ferutinin, the terpenoid core was modified by hydrogenation, cyclopropanation, and oxidation to identify the structural elements critical for its activity.

These synthetic analogs can then be screened for their biological activities to build a QSAR model, which can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. mdpi.commdpi.com

Advanced Analytical Techniques for Characterization and Quantification of Nerolidyl Propionate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like nerolidyl propionate (B1217596). nih.gov Its high chromatographic resolution and the structural information provided by mass spectra make it ideal for analyzing this sesquiterpene ester.

Developing a robust GC-MS method is critical for the reliable identification and quantification of nerolidyl propionate in intricate mixtures like plant extracts. The process involves optimizing several parameters to achieve good separation and sensitivity. Sesquiterpenes, with boiling points typically ranging from 250 to 280 °C, are well-suited for GC-MS analysis. nih.gov

Method development begins with the selection of an appropriate capillary column, typically a non-polar or medium-polarity column such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5). researchgate.netscitepress.org The oven temperature program is then optimized to ensure the separation of this compound from other matrix components. A typical program starts at a low temperature (e.g., 60°C) and gradually ramps up to a higher temperature (e.g., 240°C) to elute compounds based on their boiling points and polarity. scitepress.orgjmaterenvironsci.com Helium is commonly used as the carrier gas. scitepress.org

For identification, the mass spectrum of the eluted peak is compared with reference spectra in databases (e.g., NIST, Wiley). orientjchem.org However, for definitive identification, especially when dealing with isomers, comparison of retention time and mass spectrum with an authentic standard is necessary. nih.gov The use of retention indices (RI), calculated relative to a series of n-alkanes, provides an additional layer of confirmation that is less dependent on variations in chromatographic conditions. orientjchem.orgedu.krd Quantification is typically achieved by creating a calibration curve using a known concentration of a this compound standard, often with an internal standard to correct for variations in injection volume and sample preparation. nih.gov A study on the related compound nerolidol (B1678203) demonstrated a limit of quantification (LLOQ) as low as 3.5 ng/mL using GC-MS, highlighting the technique's sensitivity. nih.govnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | scitepress.org |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | jmaterenvironsci.com |

| Oven Program | Initial temp 60°C, ramp at 3°C/min to 240°C | scitepress.orgjmaterenvironsci.com |

| Injector Temperature | 250°C | jmaterenvironsci.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | jmaterenvironsci.com |

| Mass Range | m/z 30-600 | jmaterenvironsci.com |

| Ion Source Temperature | 200-250°C | jmaterenvironsci.com |

This compound exists as multiple stereoisomers due to a chiral center at C-3 and a double bond at the C-6 position, resulting in four possible forms: (3S,6E), (3R,6E), (3S,6Z), and (3R,6Z). nih.govresearchgate.net Separating and characterizing these isomers is crucial as they may possess different biological or olfactory properties.

The geometric isomers, (E)- and (Z)-nerolidyl propionate, can often be separated on standard achiral GC columns due to differences in their physical properties, which affect their volatility and interaction with the stationary phase. nih.gov The (Z)-isomer of the parent alcohol, nerolidol, has been shown to elute earlier than the (E)-isomer. researchgate.net

Separating the enantiomers ((3S) vs. (3R)) requires a chiral stationary phase. Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, are specifically designed for this purpose. uni-frankfurt.deresearchgate.net An analytical method using a chiral cyclodextrin stationary phase has been successfully developed to resolve the enantiomeric pairs of both (Z)- and (E)-nerolidol. researchgate.netuni-frankfurt.deresearchgate.net This same methodology is directly applicable to this compound, as the esterification of the hydroxyl group does not remove the chiral center. The mass spectra of isomers are often identical, so their identification relies on their unique retention times on the specific chiral column. jmaterenvironsci.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS, particularly for less volatile derivatives or for analyzing potential metabolites of this compound that may be too polar for GC.

The development of an HPLC assay for this compound typically employs a reversed-phase (RP) method. A C18 column is the most common choice for the stationary phase due to its versatility in separating non-polar to moderately polar compounds. researchgate.net

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate this compound from a wide range of compounds with different polarities, especially when analyzing complex extracts or biological samples for metabolites. scispace.com Detection is commonly performed using a photodiode array (PDA) or UV detector, with the detection wavelength set to maximize the analyte's absorbance. researchgate.net For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

When developing assays for potential metabolites, the method must be able to separate the relatively non-polar parent compound (this compound) from more polar metabolic products, such as hydroxylated or conjugated forms. This is effectively achieved with a gradient elution program on a reversed-phase column. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) | researchgate.netscispace.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV/PDA (e.g., 238 nm) | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 35°C) | mdpi.com |

| Injection Volume | 10-20 µL | mdpi.com |

Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS) significantly enhances the specificity and sensitivity of the analysis. mdpi.com This "hyphenated" technique is particularly powerful for identifying unknown compounds, such as metabolites, in complex biological matrices. researchgate.netplos.org

In HPLC-MS, the column eluent is directed into a mass spectrometer. Soft ionization techniques, most commonly Electrospray Ionization (ESI), are used to ionize the analytes without causing significant fragmentation. This allows for the detection of the molecular ion, providing direct information about the compound's molecular weight. scispace.com

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this setup, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. plos.org This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of known compounds or to help elucidate the structure of unknown metabolites. The high selectivity of LC-MS/MS allows for accurate quantification even in the presence of co-eluting matrix components. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net While GC-MS and HPLC-MS are excellent for detection and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule. core.ac.uk

The process begins with one-dimensional (1D) NMR experiments, primarily ¹H NMR and ¹³C NMR. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ethernet.edu.et The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. miamioh.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close to each other in space.

By combining the information from these various NMR experiments, the complete chemical structure of this compound and its isomers can be definitively established. nih.govscielo.br

Advanced Spectroscopic and Chromatographic Coupling Techniques

The primary modality for the characterization of volatile and semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). nih.govd-nb.infomdpi.com This technique separates compounds based on their volatility and polarity, with the mass spectrometer providing structural information for identification. For enhanced sample preparation, especially from a complex matrix, Headspace Solid-Phase Microextraction (HS-SPME) is often employed. nih.govnih.govmdpi.com This solvent-free method extracts and concentrates volatile analytes from the sample's headspace onto a coated fiber before thermal desorption into the GC system, offering high sensitivity. mdpi.commdpi.com

For exceptionally complex mixtures, such as essential oils where numerous isomeric terpenes and terpenoids co-exist, conventional one-dimensional GC can be limited by co-elution issues. mdpi.com In these cases, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers a powerful solution. mdpi.comnih.gov GC×GC utilizes two columns with different stationary phases (orthogonal mechanisms) to achieve significantly higher peak capacity and resolution. mdpi.com This technique can separate compounds that would otherwise overlap in a single-dimension analysis, which is crucial for the accurate profiling of terpene esters in intricate natural extracts. mdpi.comubc.caresearchgate.net Coupling GC×GC with a high-resolution Time-of-Flight Mass Spectrometer (TOFMS) provides the rapid data acquisition necessary to handle the sharp, narrow peaks generated, ensuring accurate mass assignments for confident compound identification. mdpi.comnih.gov

The selection of analytical columns and instrument parameters is critical for achieving optimal separation and detection of this compound.

Table 1: Typical GC-MS Parameters for Terpene Ester Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Introduction | Headspace SPME (e.g., DVB/CAR/PDMS fiber) | Extracts and concentrates volatile compounds from the sample matrix. mdpi.com |

| GC Column | Non-polar (e.g., DB-5ms) or Polar (e.g., HP-INNOWAX) | Separates compounds based on boiling point and polarity. Dual column analysis can confirm identifications. mdpi.com |

| Oven Program | Initial temp. 50-60°C, ramp 5-10°C/min to 280-300°C | Creates a temperature gradient to elute compounds with varying volatilities over time. mdpi.com |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| MS Ionization | Electron Impact (EI, 70 eV) | Standard ionization method that creates reproducible fragment patterns for library matching. acs.org |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analyzer that separates ions based on their mass-to-charge ratio for identification. mdpi.comacs.org |

This table presents a generalized set of parameters; specific methods must be optimized for the sample matrix and analytical goals.

Investigation of Biological Activities and Underlying Molecular Mechanisms of Nerolidyl Propionate

Anti-inflammatory Response Modulation

Signaling Pathways Involved in Anti-inflammatory Effects (e.g., NF-κB, COX-2)

Nerolidyl propionate (B1217596) has been identified as a constituent in plant extracts that exhibit anti-inflammatory properties through the modulation of key signaling pathways. An investigation into the oleoresin ethanol (B145695) extract of Boswellia dalzielii identified nerolidyl propionate as one of its components, constituting 1.50% of the total identified compounds. nih.gov This extract demonstrated significant anti-inflammatory activity in in vitro studies using lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells (PBMCs). nih.gov

The study found that treatment with the Boswellia dalzielii extract significantly attenuated the upregulation of the relative gene expression for pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and, notably, the transcription factor Nuclear Factor kappa-B (NF-κB). nih.gov Furthermore, in an in vivo model of lung damage, histological and immunohistochemical analyses confirmed the protective activity of the extract, showing a reduction in the expression of TNF-α, Cyclooxygenase-2 (COX-2), and NF-κB. nih.gov While these effects are attributed to the entire extract, the presence of this compound within it suggests a potential contribution to this activity.

Similarly, this compound is listed as a chemical component of turmeric (Curcuma longa), a plant whose derivatives are known to reduce NF-kB, which is a signal transducer and activator for the pro-inflammatory enzyme COX-2. psu.ac.thcrgjournals.com

Table 1: Select Chemical Constituents of Boswellia dalzielii Oleoresin Ethanol Extract This table highlights this compound within the context of other compounds identified in an extract studied for its anti-inflammatory effects.

| Compound Name | Percentage of Total Identified Compounds (%) |

| This compound | 1.50 |

| 6-Methyl-5-octen-2-one | 6.52 |

| Caryophyllene oxide | 5.17 |

| Patchulane | 4.29 |

| cis-10-Nonadecenoic acid | 2.63 |

| (E, Z)-alpha-Farnesene | 1.70 |

| Palmitic acid, methyl ester | 1.36 |

| Cubedol | 1.17 |

| Farnesol | 1.10 |

| Caryophyllene | 0.83 |

| Data sourced from a study on the oleoresin of Boswellia dalzielii. nih.gov |

Neurobiological Investigations

The neurobiological effects of this compound have been inferred from studies on plant extracts known to contain this compound.

Extracts from Artemisia absinthium (wormwood) have been shown to possess neuroprotective activities. researchgate.netresearchgate.net Chemical analysis of this plant has identified "nerolidyl propanoate" as one of its many constituents. researchgate.netmdpi.comnih.gov The documented neuroprotective effects of the plant have been suggested as potentially beneficial in the treatment of strokes, providing an indirect link to the potential activities of its components, including this compound. researchgate.net Likewise, this compound is noted as a sesquiterpene component of turmeric, a plant whose constituents are studied for neuroprotective effects against conditions like multiple sclerosis. thapar.edu However, studies focusing on the neuroprotective capacity of isolated this compound are not available in the reviewed literature.

Research into the phytochemicals of Artemisia absinthium has provided insight into the potential mechanisms of action for its constituent compounds. For a number of these compounds, including nerolidyl propanoate, the likely mechanism of action is proposed to be an interaction with the GABA receptor of chloride channels. researchgate.netmdpi.com The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and modulation of GABA receptors can have significant effects on neuronal activity. This suggests a potential direct interaction of this compound with the GABAergic system. researchgate.netmdpi.com

Membrane Permeability Enhancement and Biological Barrier Modulation

The ability of this compound to interact with and modulate biological barriers has been explored primarily through computational studies and its inclusion in various formulations.

Direct experimental evidence from in vitro or ex vivo models on the role of pure this compound as a skin penetration enhancer is limited. However, its relevance to skin application is suggested by its history. As early as 1966, "this compound" was listed as a synthetic aromatic compound available for cosmetic formulations, where related products were described as penetrants and skin moisturizers. dss.go.th More recently, research has focused on formulating essential oils that contain this compound to improve their delivery. For example, frankincense oil, which can contain this compound, has been formulated into solid lipid nanoparticles to enhance its skin penetration characteristics for potential anti-photoaging effects. researchgate.net

Computational studies have been employed to predict the interaction of this compound with biological membranes. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were conducted on various compounds from turmeric, including this compound. tjnpr.orgubaya.ac.id The results of this analysis indicated that this compound was predicted to have good gastrointestinal (GI) absorption and, notably, an ability to permeate the Blood-Brain Barrier (BBB). tjnpr.orgubaya.ac.id The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. A separate computational study also identified this compound in a list of compounds from Fusarium nygamai. researchgate.net

In another study, this compound was among the compounds identified from turmeric and betel leaf screened computationally as potential inhibitors of the cytochrome P450 EryK enzyme in Candida albicans. ubaya.ac.id This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. ubaya.ac.id Inhibition of this pathway leads to membrane instability and fungal cell death. ubaya.ac.id

Table 2: Predicted ADMET Properties of this compound This table summarizes computational predictions regarding the compound's interaction with biological systems.

| Property | Prediction | Source |

| Gastrointestinal (GI) Absorption | Good | tjnpr.orgubaya.ac.id |

| Blood-Brain Barrier (BBB) Permeation | Permeable | tjnpr.orgubaya.ac.id |

| Toxicity Class (Predicted) | Low (Class I) | tjnpr.org |

| Data sourced from in silico analysis. tjnpr.orgubaya.ac.id |

Other Investigated Biological Activities (e.g., insecticidal, anti-nociceptive)

Direct scientific investigation into the specific biological activities of the isolated chemical compound this compound is limited. The current body of research primarily assesses its role as a constituent within essential oils. The biological effects of these oils are attributed to the complex interplay of all their components rather than to a single molecule.

This compound has been identified as a component in the essential oil of Pogostemon cablin (patchouli), a member of the Lamiaceae family. frontiersin.org A study analyzing the chemical composition of essential oils from six Lamiaceae plants reported that the essential oil of Pogostemon cablin (PCEO) contained this compound at a relative content of 6.42%. frontiersin.org This particular essential oil was subsequently evaluated for several biological activities, including antitumor and antioxidant effects. frontiersin.org

The antitumor activity of the PCEO containing this compound was assessed against B16 (melanoma) and LNCaP (prostate cancer) cell lines. frontiersin.org The oil demonstrated inhibitory effects on both cell lines, with reported IC₅₀ values of 109.32 μg/mL for B16 cells and 138.24 μg/mL for LNCaP cells. frontiersin.org

Furthermore, the antioxidant potential of this essential oil was evaluated using the DPPH free radical-scavenging method. frontiersin.org The PCEO showed an IC₅₀ value of 13.89 μg/mL, indicating antioxidant activity. frontiersin.org

While the prompt specifies insecticidal and anti-nociceptive activities, studies directly linking this compound to these effects are not available in the reviewed literature. However, other research on Pogostemon cablin essential oil, which did not report this compound in its composition but instead found major components like patchoulol, α-bulnesene, and α-guaiene, has shown insecticidal properties against various insects, including urban ants, cat fleas (Ctenocephalides felis felis), and the German cockroach (Blattella germanica). nih.govresearchgate.netnih.gov These findings highlight the variability in the chemical makeup of essential oils and underscore that the observed bioactivities are linked to the specific compositional profile of the oil being tested.

No studies were found investigating the anti-nociceptive properties of essential oils confirmed to contain this compound.

Detailed Research Findings

The biological activities investigated for the essential oil of Pogostemon cablin, containing 6.42% this compound, are summarized below.

Table 1: Chemical Composition of Pogostemon cablin Essential Oil (PCEO)

< table>

Data sourced from a 2022 study on essential oils from Lamiaceae folk medicinal plants. frontiersin.orgTable 2: Investigated Biological Activities of Pogostemon cablin Essential Oil (PCEO) Containing this compound

< table>

IC₅₀ represents the concentration of the essential oil required to inhibit 50% of the activity. Data sourced from a 2022 Frontiers in Pharmacology study. frontiersin.orgCompound List

Table 3: Chemical Compounds Mentioned in the Article

< table>

Advanced Formulation Strategies for Enhanced Research Applications of Nerolidyl Propionate

Encapsulation in Nanocarrier Systems

The encapsulation of active compounds within nanocarrier systems represents a significant advancement in formulation science. These systems can enhance the solubility, stability, and bioavailability of encapsulated agents. For lipophilic compounds like nerolidyl propionate (B1217596), nanotechnology offers promising avenues to improve its utility in research applications by modifying its release profile and protecting it from degradation. researchgate.netmdpi.com

Polymeric Nanospheres for Targeted Delivery in Animal Studies

Polymeric nanospheres are matrix-based systems where the active compound is uniformly dispersed or dissolved within the polymer. nih.gov This structure allows for controlled and potentially sustained release of the encapsulated agent. In the context of animal studies, formulating nerolidyl propionate into polymeric nanospheres could offer several advantages for targeted delivery research.

Research on other encapsulated compounds has demonstrated that polymeric nanoparticles can be engineered to target specific tissues or cells, which is a crucial aspect of minimizing off-target effects and enhancing therapeutic efficacy in preclinical models. rsc.org The choice of polymer is critical and can influence the size, drug load, and release characteristics of the nanospheres. nih.gov For instance, the use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has been shown to protect encapsulated molecules from enzymatic degradation and enhance their permeability across biological membranes. nih.gov

Table 1: Research Findings on Polymeric Nanosphere Encapsulation

| Compound | Nanocarrier System | Key Finding in Animal Model | Reference |

|---|---|---|---|

| Nerolidol (B1678203) | Polymeric Nanospheres | Increased survival rate (66.66%) in T. evansi infected mice compared to free form (0%). | researchgate.net |

| Liraglutide | PLGA Nanoparticles | Enhanced permeability across Caco-2 cell model, suggesting potential for improved oral delivery. | nih.gov |

| Minoxidil | Polymeric Nanoparticles | Smaller nanoparticles (40 nm) showed higher permeation in guinea pig skin compared to larger ones (130 nm). | nih.gov |

Liposomal and Cyclodextrin-based Formulations for Stability and Bioavailability Studies

Liposomal Formulations:

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. rsc.org They are versatile carriers that can enhance the stability and bioavailability of drugs. preprints.org For a lipophilic compound like this compound, it would primarily be entrapped within the lipid bilayer of the liposome.

The stability of liposomal formulations is a critical parameter for their application. Factors such as lipid composition, particle size, and surface charge play a significant role. preprints.org The inclusion of cholesterol in the lipid bilayer is a common strategy to increase membrane rigidity and reduce premature drug leakage. preprints.org Furthermore, surface modification with polymers like polyethylene (B3416737) glycol (PEG), known as PEGylation, can prolong circulation time in vivo by reducing clearance by the mononuclear phagocyte system. preprints.org Lyophilization, or freeze-drying, is another technique used to enhance the long-term stability of liposomal formulations. mdpi.com

Cyclodextrin-based Formulations:

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com This unique structure allows them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability. mdpi.comresearchgate.net The formation of a this compound-cyclodextrin complex could significantly improve its handling in aqueous-based research assays and enhance its bioavailability in in vivo studies.

Research on the related compound nerolidol has shown that its complexation with hydroxypropyl-beta-cyclodextrin (HPβCD) resulted in a stable inclusion complex with a stability constant (Ks) of 279 M⁻¹. nih.gov This complexation effectively improved the water solubility and thermal stability of nerolidol, which are crucial for enhancing its bioavailability. nih.gov The use of cyclodextrins can also protect the encapsulated compound from degradation and control its release. uc.pt Combining cyclodextrin (B1172386) complexation with other delivery systems, such as liposomes, has been shown to further improve stability against light. researchgate.net

Table 2: Comparison of Liposomal and Cyclodextrin Formulations for Stability & Bioavailability

| Formulation Type | Mechanism of Action | Key Advantages for Stability & Bioavailability | Relevant Research Findings |

|---|---|---|---|

| Liposomes | Encapsulation within a lipid bilayer. rsc.org | Protects compound from degradation, can be surface-modified for longer circulation, enhances bioavailability. preprints.org | PEGylation reduces immune clearance; cholesterol improves membrane stability. preprints.org |

| Cyclodextrins | Formation of inclusion complexes. mdpi.com | Increases aqueous solubility, enhances thermal and photostability, improves bioavailability. researchgate.netnih.gov | Nerolidol/HPβCD complex showed high stability and improved water solubility. nih.gov |

Development of Hydrogel Formulations for Topical or Localized Research Applications

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. ijpsjournal.com Their high water content, biocompatibility, and tunable physical properties make them excellent vehicles for topical and localized drug delivery research. nih.govmdpi.com Incorporating this compound into a hydrogel formulation could facilitate its application in studies investigating its effects on the skin or other localized tissues.

The properties of a hydrogel, such as viscosity, spreadability, and drug release, can be tailored by selecting the appropriate gelling agent. mdpi.com Common polymers used for hydrogel formulation include natural polymers like chitosan (B1678972) and sodium alginate, and synthetic polymers like carbomers. nih.govmdpi.com For topical applications, a hydrogel should have a pH compatible with the skin, typically between 4.5 and 6.0. researchgate.net

Research has shown that incorporating nanocarriers, such as nanocapsules, into a hydrogel can provide a dual benefit: the nanocarrier protects and controls the release of the active compound, while the hydrogel provides a suitable vehicle for topical application. researchgate.net A study on desonide-loaded nanocapsules in a hydrogel demonstrated enhanced retention in the epidermis compared to a commercial cream, suggesting a more localized effect with potentially fewer systemic side effects. researchgate.net This approach could be highly beneficial for preclinical research on this compound, allowing for sustained local delivery and minimizing systemic exposure in animal models. The pseudoplastic behavior of such hydrogels ensures they can be easily applied and remain at the site of application. researchgate.net

Table 3: Properties of Different Hydrogel-Forming Polymers for Topical Applications

| Polymer | Type | Key Properties for Topical Formulations | Research Application Example |

|---|---|---|---|

| Sodium Alginate | Natural | Forms gels in the presence of divalent cations, biocompatible. | Used in quercetin (B1663063) hydrogels for topical delivery. mdpi.com |

| Chitosan | Natural | Mucoadhesive, biodegradable, antimicrobial properties. | Used in hydrogels for sustained release of betamethasone. nih.gov |

| Carbomer | Synthetic | High viscosity at low concentrations, good thermal stability. | Used in hydrogels for sustained release of betamethasone. nih.gov |

| Methyl Cellulose | Natural | Forms clear, stable gels, high viscosity and adhesiveness. | Shown to be superior for delivering quercetin into porcine skin ex vivo. mdpi.com |

Strategies for Improving in vivo Efficacy and Investigating Pharmacodynamics in Animal Models

To effectively investigate the pharmacodynamics (PD) of this compound in animal models, its pharmacokinetic (PK) profile must be optimized to ensure adequate exposure at the target site. theraindx.com The relationship between the drug's concentration in the body over time (PK) and its pharmacological effect (PD) is crucial for determining its potential efficacy. theraindx.comcatapult.org.uk Murine models are frequently used in preclinical studies due to their physiological similarities to humans and their utility in efficacy and toxicity testing. mdpi.com

Improving the in vivo efficacy of a compound like this compound often involves formulation strategies that enhance its bioavailability and target engagement. As discussed, nanoencapsulation is a key strategy. For example, the oral administration of nerolidol-loaded nanospheres to mice infected with Trypanosoma evansi resulted in a 66.66% survival rate, a significant improvement over the 0% survival with the free compound. researchgate.net This demonstrates how a formulation can dramatically alter the in vivo efficacy of a substance.

Pharmacodynamic studies in animal models aim to understand the relationship between drug exposure and the biological effect. catapult.org.uk This involves measuring key parameters such as the maximum effect (Emax) and the concentration required to achieve 50% of the maximal effect (EC50). nih.gov In a preclinical setting, a well-designed PK/PD study would involve administering a range of doses and measuring both plasma/tissue concentrations of this compound and a relevant biomarker of its activity over time. catapult.org.uk This allows for the establishment of a dose-exposure-response relationship, which is critical for predicting effective dosing regimens. catapult.org.uk

For instance, in a study comparing generic and innovator vancomycin (B549263) in a mouse thigh-infection model, although the maximum efficacies (Emax) were similar, the PD profile curves for some generics differed significantly, highlighting the importance of comprehensive PK/PD analysis. nih.gov For this compound, this would involve selecting an appropriate animal model of a specific condition, defining a clear PD endpoint (e.g., reduction in inflammation, tumor size, or parasitic load), and correlating this with the measured PK parameters (e.g., Cmax, AUC). theraindx.com

Computational Chemistry and in Silico Modeling for Nerolidyl Propionate Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, as well as the strength of the interaction. metabolomics.seresearchgate.net This method is crucial for understanding the molecular basis of a compound's biological activity.

Prediction of Potential Biological Targets and Binding Affinities

Computational studies have been employed to predict the potential biological targets of nerolidyl propionate (B1217596). One such study investigated the antifungal potential of compounds from Curcuma longa and Piper betle, including nerolidyl propionate. tjnpr.orgubaya.ac.id Using molecular docking, the study predicted that this compound could inhibit the Cytochrome P450 EryK protein, an enzyme crucial for the biosynthesis of ergosterol (B1671047) in fungi. tjnpr.orgubaya.ac.id The inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. tjnpr.orgubaya.ac.id

The binding affinity of this compound to its predicted target can be quantified by the docking score. In the aforementioned study, the binding affinity was found to be comparable to that of a reference ligand known to bind to the Cytochrome P450 EryK protein. tjnpr.orgubaya.ac.id This suggests that this compound has the potential to be an effective antifungal agent. The use of computational methods allows for the screening of large compound libraries to identify potential drug targets, a process that would be time-consuming and expensive using traditional experimental methods. um.edu.mynih.govbiorxiv.org

Table 1: Predicted Biological Target and Binding Affinity of this compound

| Compound | Predicted Target | Predicted Binding Affinity (Docking Score) |

| This compound | Cytochrome P450 EryK | Comparable to reference ligand |

Note: The specific docking score is not publicly available in the referenced study.

Elucidation of Receptor-Ligand Binding Modes

Beyond predicting binding affinity, molecular docking also provides a detailed view of the interactions between the ligand and the protein at the atomic level. researchgate.net This includes identifying the specific amino acid residues in the binding pocket that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. metabolomics.se

For this compound, molecular docking studies have elucidated its binding mode within the active site of the Cytochrome P450 EryK protein. tjnpr.orgubaya.ac.id Although the specific interacting residues were not detailed in the available literature, the analysis revealed that the binding was stable and comparable to known inhibitors. tjnpr.orgubaya.ac.id Understanding the binding mode is critical for structure-based drug design, as it allows for the modification of the ligand to enhance its interaction with the target, thereby improving its potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. nih.govtcmsp-e.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.govtcmsp-e.com

While no specific QSAR models for this compound were found in the reviewed literature, studies on structurally related compounds, such as other sesquiterpene polyol esters, have demonstrated the utility of this approach. nih.govtcmsp-e.com A 3D-QSAR study on a series of sesquiterpene polyol esters with insecticidal and narcotic activities revealed that the electronic and hydrophobic properties of the molecules were crucial for their biological effects. nih.govtcmsp-e.com

Given the structural similarities, a QSAR model for this compound and its analogs could be developed to predict their antifungal activity. Such a model would use molecular descriptors, which are numerical representations of the chemical structure, to build a correlation with the experimentally determined antifungal activity. This would enable the prediction of the activity of novel this compound derivatives before their synthesis, thus prioritizing the most promising candidates for further investigation. nih.govtcmsp-e.com

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecules, simulating their movements and interactions over time. nih.govmdpi.comrsc.org This allows for the study of the conformational flexibility of a ligand and its target, as well as the stability of the ligand-protein complex. Conformational analysis, a key component of MD simulations, involves identifying the most stable three-dimensional arrangements of a molecule. taltech.eeethz.chnih.govguldu.uz

Although no specific MD simulation studies on this compound were identified, research on related sesquiterpenoids, such as nerolidol (B1678203), has been conducted. lunlunapp.com MD simulations of nerolidol interacting with lipid bilayers have provided insights into how these molecules partition into cell membranes and alter their properties. acs.orgresearchgate.net Such studies are relevant for understanding the mechanism of action of this compound, especially its potential effects on fungal cell membranes.

An MD simulation of the this compound-Cytochrome P450 EryK complex would be a valuable next step to validate the docking results and to understand the dynamic behavior of the interaction. This would provide a more realistic representation of the binding process and could reveal important details about the stability of the complex and the role of water molecules in the binding site. nih.govmdpi.comrsc.org

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comacs.orgfrontiersin.orgtandfonline.comnih.gov This approach can be used to discover novel analogs of this compound with potentially improved antifungal activity.

A virtual screening campaign could be designed based on the known structure of this compound and its predicted binding mode with Cytochrome P450 EryK. The screening could involve searching for compounds with similar structural features or those that are predicted to have a high binding affinity to the target protein.

De novo design, on the other hand, involves the computational creation of novel molecules from scratch. unina.itrsc.orgembopress.org Based on the structure of the binding site of Cytochrome P450 EryK, new molecules could be designed that are predicted to have optimal interactions with the target. These newly designed compounds could then be synthesized and tested for their antifungal activity.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. imsc.res.inontosight.airsc.org In the context of this compound research, cheminformatics can be used to explore the structure-activity landscape of this compound and its analogs.

The study on the antifungal activity of compounds from Curcuma longa and Piper betle utilized a machine learning approach to predict active compounds, which is a form of cheminformatics. tjnpr.orgubaya.ac.id The study also used Tanimoto similarity analysis to compare the chemical structures of the identified compounds with that of a reference ligand. tjnpr.orgubaya.ac.id This type of analysis helps in understanding the structural requirements for activity and can guide the design of new compounds.

By compiling a dataset of this compound analogs and their corresponding antifungal activities, data mining techniques could be used to identify key structural features that are important for activity. This information can then be used to build predictive models and to design new compounds with enhanced potency. imsc.res.inontosight.airsc.org

Ecological and Environmental Impact Research Pertaining to Nerolidyl Propionate

Role in Plant-Herbivore and Plant-Pathogen Interactions

While direct studies on the role of nerolidyl propionate (B1217596) in plant defense are not extensively documented, the broader class of terpenes and their derivatives are well-known for their involvement in plant-herbivore and plant-pathogen interactions. mpg.demdpi.comnih.gov Plants produce a vast array of volatile organic compounds (VOCs), including terpenes, in response to biotic stresses like herbivore feeding or pathogen attack. researchgate.net These compounds can act as direct defenses by being toxic or repellent to herbivores, or as indirect defenses by attracting natural enemies of the herbivores. mdpi.comnih.gov

Nerolidol (B1678203), the alcohol precursor to nerolidyl propionate, is known to be involved in plant defense. mdpi.com It is released by various plants and can act as an attractant for predators and parasitoids of herbivores. mdpi.com For instance, maize plants release a blend of volatiles, including sesquiterpenes like nerolidol, in response to herbivory, which attracts parasitic wasps. mdpi.com Given that this compound is an ester of nerolidol, it is plausible that it could also play a role in such defensive strategies, potentially as part of a complex scent mixture. Some research has identified this compound in analyses of plant-derived substances with potential antimicrobial properties. tjnpr.org The interaction of various plant metabolites, such as terpenes and phenolic compounds, can result in synergistic or antagonistic effects on herbivores, highlighting the complexity of plant chemical defense. researchgate.net

The specific role of this compound in mediating these interactions remains an area for further investigation. Its presence in certain plant species suggests a potential ecological function, though detailed studies are required to elucidate its precise contribution to plant defense mechanisms against herbivores and pathogens. mpg.de

Atmospheric Chemistry and Environmental Fate Studies (e.g., ozonolysis)

The ozonolysis of terpenes, which often contain carbon-carbon double bonds, is a significant atmospheric degradation pathway. acs.orgresearchgate.net Nerolidol, being a triolefin, is highly reactive with ozone. acs.org Studies on the ozonolysis of nerolidol show that the reaction leads to the formation of various oxidation products, including smaller carbonyls and organic acids. acs.org The reaction with ozone can lead to the formation of Criegee intermediates, which are highly reactive and can influence atmospheric hydroxyl radical (HOx) cycles and new particle formation. acs.org

Given that this compound retains the double bond structure of nerolidol, it is expected to undergo similar ozonolysis reactions in the atmosphere. The ester functional group may influence the reaction rates and the specific products formed, but the primary degradation pathway is likely to be initiated by the attack of ozone on the double bonds. The ozonolysis of terpenes can result in the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. acs.orgacs.org

Table 1: Inferred Atmospheric Reactions of this compound

| Reactant | Potential Reaction | Significance |

| Ozone (O₃) | Ozonolysis at the C=C double bonds | Primary degradation pathway, leading to the formation of smaller, more oxidized volatile compounds and secondary organic aerosols. |

| Hydroxyl Radical (•OH) | H-atom abstraction or addition to C=C bonds | A significant daytime degradation pathway for volatile organic compounds in the troposphere. |

| Nitrate Radical (NO₃•) | Addition to C=C double bonds | A significant nighttime degradation pathway for unsaturated volatile organic compounds. |

This table is based on the known reactivity of similar terpene compounds and represents potential, not experimentally confirmed, reactions for this compound.

Further research is needed to determine the specific rate constants and products for the atmospheric reactions of this compound to fully understand its environmental fate and impact on atmospheric chemistry.

Biodegradation and Biotransformation in Environmental Systems

There is a lack of specific research on the biodegradation and biotransformation of this compound in environmental systems such as soil and water. However, general principles of microbial degradation of related compounds, such as terpenes and esters, can provide insights into its likely fate.

Terpenoids are generally considered biodegradable by microorganisms in nature. nottingham.ac.uk Various bacteria and fungi possess the enzymatic machinery to break down these compounds. nottingham.ac.ukresearchgate.net The biodegradation of terpene esters often involves an initial hydrolysis step, catalyzed by esterase enzymes, which would cleave this compound into nerolidol and propionic acid.

Both of these breakdown products are expected to be further biodegradable. Nerolidol, as a terpene alcohol, can be metabolized by microorganisms through various oxidative pathways. nottingham.ac.uk Propionate is a common short-chain fatty acid that can be readily utilized by a wide range of microorganisms in both aerobic and anaerobic environments, such as paddy soil. nih.gov For instance, some bacteria can use propionate as a sole carbon and energy source. nih.gov

The process of biotransformation, where microorganisms modify a chemical compound without completely degrading it, is also a possibility. nottingham.ac.uk Microbial transformations of terpenes can lead to the formation of various hydroxylated or otherwise modified derivatives. nottingham.ac.uk

Table 2: Potential Biodegradation Pathway of this compound

| Step | Process | Reactant | Products | Microbial Group (Example) |

| 1 | Hydrolysis | This compound, Water | Nerolidol, Propionic acid | Esterase-producing bacteria/fungi |

| 2a | Oxidation | Nerolidol | Various oxidized intermediates | Pseudomonas sp. |

| 2b | Oxidation | Propionic acid | Acetyl-CoA, CO₂, Water | Syntrophobacteraceae |

This table illustrates a plausible, but not experimentally verified, biodegradation pathway for this compound based on the degradation of similar compounds.

Ecological Significance within Terrestrial and Aquatic Ecosystems

Specific data on the ecological significance of this compound within terrestrial and aquatic ecosystems is not available in the scientific literature. Any discussion on its potential impact is therefore speculative and based on the general properties of terpenes and their derivatives.

In terrestrial ecosystems, as a likely component of plant volatiles, this compound could be involved in plant-insect and plant-microbe interactions, as discussed in section 8.1. The release of such compounds into the soil could potentially influence the composition and activity of the soil microbiome. However, given its expected biodegradability, it is unlikely to persist for long periods.

Regarding aquatic ecosystems, the impact of this compound is unknown. The parent compound, nerolidol, is listed as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thegoodscentscompany.com This suggests that this compound could also exhibit some level of aquatic toxicity, although this would need to be confirmed through ecotoxicological testing. The extent of its impact would depend on its concentration in aquatic environments, which is currently unquantified, as well as its persistence and the sensitivity of different aquatic species. Given its use in some consumer products, there is a potential for its release into aquatic systems through wastewater, but its environmental concentrations are likely to be very low.

Future Research Directions and Translational Perspectives for Nerolidyl Propionate

Exploration of Novel Biological Activities and Therapeutic Potential in Preclinical Models

Initial studies have primarily focused on the properties of nerolidol (B1678203), a related compound. Nerolidol has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnih.gov For instance, research has shown that nerolidol can mitigate oxidative stress and reduce inflammation, which are underlying factors in many diseases. nih.govbiomedpharmajournal.org Preclinical studies have highlighted its potential in models of neurological disorders, where it has been observed to decrease factors like amyloid plaque formation and neuroinflammation. nih.gov Additionally, nerolidol has shown promise in wound healing and exhibits antimicrobial properties. researchgate.netmdpi.com

Future research on nerolidyl propionate (B1217596) will likely build on these findings. A key area of investigation will be to determine if nerolidyl propionate exhibits similar or enhanced therapeutic properties compared to nerolidol. Preclinical models will be essential to explore its potential efficacy in various conditions.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Mechanistic Insights

To gain a deeper understanding of how this compound may exert its biological effects, the integration of omics technologies is crucial. scitechnol.com These technologies, including genomics, proteomics, and metabolomics, allow for a comprehensive analysis of molecular changes within a biological system in response to a compound. nih.govmdpi.com

By applying these approaches, researchers can identify specific genes, proteins, and metabolic pathways that are modulated by this compound. scitechnol.comnih.gov This can provide valuable mechanistic insights into its mode of action, helping to pinpoint molecular targets and understand its broader physiological effects. nih.govmdpi.com The use of multi-omics analysis can further connect information from different biological levels to create a more complete picture of the compound's activity. nih.gov

Development of Advanced in vitro and in vivo Models for Comprehensive Study

To thoroughly evaluate the therapeutic potential of this compound, the development and use of advanced in vitro and in vivo models are necessary. In vitro studies, which are conducted outside of a living organism, allow for the detailed examination of cellular and molecular mechanisms in a controlled environment. nih.gov Reconstituting biological pathways in vitro can provide insights into enzymatic reactions and product formation. nih.gov

Design and Synthesis of Advanced this compound Derivatives

The design and synthesis of novel derivatives of this compound represent a promising avenue for enhancing its therapeutic properties. google.com By modifying the chemical structure of the parent compound, it may be possible to improve its activity, selectivity, and pharmacokinetic profile. google.comgoogle.com

For example, the creation of analogues of related compounds like geranyl acetone (B3395972) and nerolidol has been explored to evaluate their odor and antimicrobial activity. researchgate.net The synthesis of derivatives can be achieved through various conventional organic chemistry processes. google.com This approach allows for the creation of a library of related compounds that can be screened for improved biological effects.

Methodological Innovations in Analytical and Computational Research

Advancements in analytical and computational methods are essential for accelerating research on this compound. Analytical techniques such as mass spectrometry and spectroscopy are crucial for identifying and quantifying the compound and its metabolites. mdpi.comacs.org

Computational methods, including molecular docking and machine learning, can be used to predict the biological activity of this compound and its derivatives. tjnpr.orguni-bonn.demdpi.com These in silico approaches can help to prioritize compounds for further experimental testing, saving time and resources. tjnpr.orgmdpi.com For example, computational models have been used to predict the antifungal activity of compounds from natural sources. tjnpr.org The integration of these computational tools with experimental data will be vital for a comprehensive structure-activity relationship (SAR) analysis. uni-bonn.de

常见问题

Q. How is nerolidyl propionate identified and quantified in complex biological matrices?

this compound is commonly analyzed using gas chromatography-mass spectrometry (GC-MS). In studies, it is identified by retention time (Rt = 37.95 min) and spectral matching against libraries like Mainlib . Quantification involves integrating peak areas relative to internal standards, with reproducibility ensured through triplicate runs and calibration curves. Method validation should include limits of detection (LOD) and recovery rates in spiked matrices.

Q. What are the physicochemical properties of this compound, and how do they influence experimental design?

While direct data on this compound is limited, analogous compounds (e.g., nerolidyl acetate) provide insights. Key properties include logP (~4.97), vapor pressure, and thermal stability, which dictate solubility in organic solvents and volatility during GC-MS analysis . Researchers should account for these properties in solvent selection, storage conditions (-20°C under nitrogen), and column choice (e.g., polar capillary columns for separation).

Q. What in vitro models are suitable for assessing this compound’s biological activity?

Cell-based assays (e.g., cytotoxicity, anti-inflammatory) using human cell lines (e.g., A549, THP-1) are recommended. Dose-response curves (0.1–100 µM) and controls (e.g., propionate-free media) are critical. For antimicrobial studies, standardized protocols from calcium propionate research (e.g., MIC assays in Saccharomyces cerevisiae) can be adapted, though structural differences necessitate validation .

Advanced Research Questions

Q. How can computational models predict this compound’s biosynthesis enzyme specificity?

Machine learning frameworks integrating sequence co-evolution and structural data (e.g., hidden Markov models) predict sesquiterpene synthase specificity. For example, nerolidyl cation synthases from Citrus bergamia were prioritized using a cation-specificity predictor trained on characterized enzymes. Experimental validation (e.g., GC-MS product profiling) is required to confirm predictions .

Q. What experimental strategies resolve discrepancies in this compound’s reported bioactivity across studies?

Contradictions (e.g., variable IC50 values) may arise from differences in purity, solvent effects, or cell line variability. Solutions include:

- Standardized purity protocols : HPLC purity >99.5% with COA documentation .

- Meta-analysis : Pooling data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables.

- Mechanistic studies : Isotopic labeling (e.g., <sup>13</sup>C-nerolidyl propionate) to track metabolic pathways and confirm target engagement .

Q. How do structural modifications (e.g., esterification) affect this compound’s biological efficacy?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., nerolidyl butyrate) and comparing their bioactivity. For example:

- Enzyme inhibition assays : Test analogs against targets like acetyltransferases (e.g., p300) to assess potency.

- Thermodynamic profiling : Measure binding affinities via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance).

- In silico docking : Use tools like AutoDock Vina to predict binding modes and guide synthesis .

Methodological Considerations

- Synthesis & Characterization : Novel synthesis routes require detailed NMR (1H, 13C) and HRMS data. For known compounds, cite prior literature but confirm identity via spectral matching .

- Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including full disclosure of statistical methods (e.g., ANOVA with post-hoc tests) and raw data deposition in repositories like Figshare .

- Ethical Compliance : For in vivo studies, follow institutional animal care protocols (IACUC) and document ethical approvals .

Key Data Gaps and Future Directions

- Physicochemical Data : Absence of critical parameters (e.g., critical temperature, solubility) necessitates experimental determination via techniques like differential scanning calorimetry (DSC) .